

#### What is the chemical structure of Ravenelin?

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Compound of Interest		
Compound Name:	Ravenelin	
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An In-depth Technical Guide to the Chemical Structure of Ravenelin

#### Introduction

Ravenelin is a naturally occurring xanthone, a class of secondary metabolites produced by various microorganisms and plants.[1] First identified in the fungi Helminthosporium ravenelii and H. turcicum, it has more recently been isolated from the endophytic fungus Exserohilum rostratum.[1][2] Xanthones, despite their relatively simple chemical scaffold, exhibit a wide range of biological activities, including antimicrobial, anticancer, antiviral, and anti-inflammatory properties.[1] This guide provides a comprehensive overview of the chemical structure, properties, and biological activities of **Ravenelin**, with a focus on the experimental data and protocols for researchers in drug discovery and medicinal chemistry.

## **Chemical Structure and Properties**

The chemical structure of **Ravenelin** was elucidated through various spectroscopic methods, including one- and two-dimensional Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared Spectroscopy (FTIR), and Mass Spectrometry (MS).[1] Its systematic IUPAC name is 1,4,8-trihydroxy-3-methyl-9H-xanthen-9-one.[2][3]

The fundamental structure is a xanthen-9-one core, featuring a tricyclic system composed of a central pyran ring fused with two benzene rings. This core is substituted with three hydroxyl groups at positions 1, 4, and 8, and a methyl group at position 3. The compound is achiral.[4]

## **Physicochemical and Identification Data**



The key identifiers and computed physicochemical properties of **Ravenelin** are summarized in the table below for quick reference.

Property	Value	Reference(s)
Molecular Formula	C14H10O5	[1][2][3][4]
Molecular Weight	258.23 g/mol	[2][3][4]
Exact Mass	258.0528 Da	[2][3]
IUPAC Name	1,4,8-trihydroxy-3-methyl-9H- xanthen-9-one	[2][3]
CAS Number	479-44-7	[2][3][4]
Topological Polar Surface Area	87 Ų	[3]
Hydrogen Bond Donors	3	[3]
Hydrogen Bond Acceptors	5	[3]
SMILES	CC1=CC(=C2C(=C1O)OC3=C C=CC(=C3C2=O)O)O	[3]
InChI Key	GFYRPPGRPOFGOW- UHFFFAOYSA-N	[2][4]

## **Biological Activity**

**Ravenelin** has demonstrated notable antibacterial and antiprotozoal activities with a favorable selectivity index, suggesting it is more toxic to pathogens than to mammalian cells.[5][6]

### **Antibacterial Activity**

The compound shows selective activity against Gram-positive bacteria, particularly Bacillus subtilis, while being largely inactive against Gram-negative strains.[5]



Bacterial Strain	Туре	MIC (μM)	Reference(s)
Bacillus subtilis (ATCC 6633)	Gram-positive	7.5	[5]
Staphylococcus aureus (ATCC 25923)	Gram-positive	484	[7]
Escherichia coli (ATCC 25922)	Gram-negative	> 1000	[7]
Pseudomonas aeruginosa (ATCC 27853)	Gram-negative	> 1000	[7]
Salmonella typhimurium (ATCC 14028)	Gram-negative	> 1000	[7]

## **Antiprotozoal and Cytotoxic Activity**

**Ravenelin** exhibits potent activity against the parasites Plasmodium falciparum (the causative agent of malaria) and Trypanosoma cruzi (the causative agent of Chagas disease).[5][6] Importantly, it displays low cytotoxicity against human cell lines, leading to a high selectivity index.[5][6]



Target Organism/Cell Line	Assay Type	IC50 / CC50 (μΜ)	Selectivity Index (SI)	Reference(s)
Plasmodium falciparum (3D7)	Antiplasmodial (IC50)	3.4 ± 0.4	> 15	[5]
Trypanosoma cruzi (epimastigote)	Trypanocidal (IC₅o)	5 ± 1	37	[5]
Trypanosoma cruzi (amastigote)	Trypanocidal (IC₅o)	9 ± 2	21	[5][6]
HepG2 (human hepatocarcinoma	Cytotoxicity (CC50)	> 50	-	[5][6]
BALB/c Peritoneal Macrophages	Cytotoxicity (CC <sub>50</sub> )	185 ± 1	-	[5][6]

Selectivity Index (SI) was calculated as the ratio of  $CC_{50}$  in peritoneal macrophages to the  $IC_{50}$  for the parasite.

# **Experimental Protocols**

The following sections detail the methodologies used for the isolation and biological evaluation of **Ravenelin**.

#### **Isolation and Purification of Ravenelin**

**Ravenelin** was isolated from the ethyl acetate extract of the endophytic fungus Exserohilum rostratum. The process involved initial fractionation followed by preparative High-Performance Liquid Chromatography (HPLC).[1]

Caption: Workflow for the isolation and purification of **Ravenelin**.

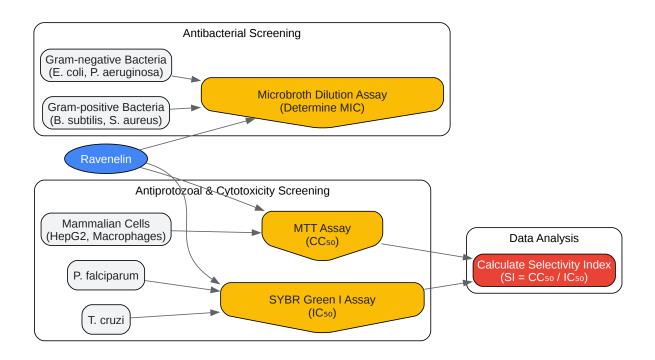


## **Biological Assays**

The biological activities of **Ravenelin** were determined using a series of standardized in vitro assays.

- Antibacterial Susceptibility Test: The Minimum Inhibitory Concentration (MIC) was determined using a microbroth dilution assay as per established guidelines.
- Antiplasmodial Activity Assay: The activity against the asexual stages of P. falciparum was measured using a SYBR Green I-based fluorescence assay.
- Trypanocidal Activity Assay: The effect on T. cruzi was evaluated against both the extracellular epimastigote and intracellular amastigote forms of the parasite.[5]
- Cytotoxicity Assay: The 50% cytotoxic concentration (CC<sub>50</sub>) was evaluated against HepG2 cells and BALB/c peritoneal macrophages using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) colorimetric method.[1][5]





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Caption: Logical workflow for the biological evaluation of **Ravenelin**.

#### **Conclusion**

**Ravenelin** (1,4,8-trihydroxy-3-methyl-9H-xanthen-9-one) is a xanthone natural product with a well-defined chemical structure. It demonstrates significant and selective biological activity against Gram-positive bacteria and protozoan parasites, including the causative agents of malaria and Chagas disease.[5] Its low cytotoxicity against mammalian cells results in a high selectivity index, marking it as a promising candidate for further hit-to-lead development in drug discovery programs.[5][6] The provided data and experimental protocols offer a solid



foundation for researchers aiming to explore the therapeutic potential of **Ravenelin** and its analogues.

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